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molecular formula C8H6FNO4 B1418567 Methyl 3-fluoro-5-nitrobenzoate CAS No. 883987-72-2

Methyl 3-fluoro-5-nitrobenzoate

Cat. No. B1418567
M. Wt: 199.14 g/mol
InChI Key: BMUQWLIUUPZAOK-UHFFFAOYSA-N
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Patent
US08153643B2

Procedure details

A solution of lithium borohydride (2M in THF, 7.3 ml) was added slowly to a mixture of methyl-3-fluoro-5-nitrobenzoate (JCS Chem. Comm., 1993, 921-922; 2.9 g) and diethyl ether (60 ml) and the resultant mixture was stirred at ambient temperature for 2 hours. Water and a 2N aqueous hydrochloric acid solution were added in turn and the mixture was extracted with diethyl ether. The organic solution was evaporated and the residue was purified by column chromatography on silica using methylene chloride as eluent. There was thus obtained an oil which crystallised on standing to give 3-fluoro-5-nitrobenzyl alcohol (2.05 g); 1H NMR: (DMSOd6) 4.64 (s, 2H), 5.65 (s, 1H), 7.64 (m, 1H), 7.96 (m, 1H), 8.06 (s, 1H).
Quantity
7.3 mL
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Li+].C[O:4][C:5](=O)[C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[C:8]([F:15])[CH:7]=1.C(OCC)C.Cl>O>[F:15][C:8]1[CH:7]=[C:6]([CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=1)[CH2:5][OH:4] |f:0.1|

Inputs

Step One
Name
Quantity
7.3 mL
Type
reactant
Smiles
[BH4-].[Li+]
Name
Quantity
2.9 g
Type
reactant
Smiles
COC(C1=CC(=CC(=C1)[N+](=O)[O-])F)=O
Name
Quantity
60 mL
Type
reactant
Smiles
C(C)OCC
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
CUSTOM
Type
CUSTOM
Details
The organic solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica
CUSTOM
Type
CUSTOM
Details
There was thus obtained an oil which
CUSTOM
Type
CUSTOM
Details
crystallised

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(CO)C=C(C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: CALCULATEDPERCENTYIELD 82.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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